7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Description

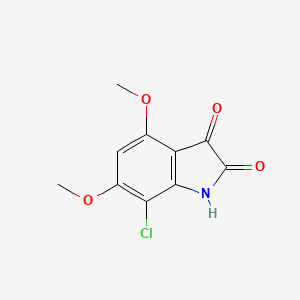

Chemical Structure and Properties 7-Chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a substituted indole derivative characterized by a bicyclic indole core with a chloro group at position 7, methoxy groups at positions 4 and 6, and a diketone moiety at positions 2 and 2. Its molecular formula is C₁₀H₈ClNO₄, with a molecular weight of 257.63 g/mol (calculated based on isotopic composition). The compound is commercially available as a synthetic building block for medicinal chemistry and materials science research, with prices ranging from €529.00 (50 mg) to €1,440.00 (500 mg) .

Applications

The compound is primarily used in organic synthesis, particularly in the development of heterocyclic scaffolds for drug discovery. Its chloro and methoxy substituents enhance its reactivity in cross-coupling reactions and functionalization studies.

Properties

IUPAC Name |

7-chloro-4,6-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c1-15-4-3-5(16-2)7(11)8-6(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCUBAAAVCWCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-chloro-4,6-dimethoxyindoline-2,3-dione as a precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis, particularly for the development of more complex indole derivatives. It is used in various synthetic routes to create compounds with enhanced biological properties or novel functionalities.

Reactivity and Transformations

7-Chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes several chemical reactions:

- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : Reducing agents such as sodium borohydride can yield different reduced forms.

- Substitution : Electrophilic substitution allows for the introduction of various substituents on the indole ring.

These reactions expand the utility of this compound in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity

Research has indicated that 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione exhibits antimicrobial properties. A study demonstrated its efficacy against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 12.5 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 50 |

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro tests showed that it could inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.0 |

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 9.0 |

The mechanism of action may involve the modulation of specific kinases or induction of apoptosis in cancer cells.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound for various diseases, including:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.

- Anti-inflammatory Effects : Research indicates it can modulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Industrial Applications

In industry, 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is utilized in:

- Material Development : It serves as a precursor for synthesizing new materials with desirable properties.

- Pharmaceutical Formulations : Its derivatives are being investigated for incorporation into pharmaceutical products.

Case Studies

- Antimicrobial Efficacy Study : A study published in RSC Advances evaluated the antimicrobial activity of various synthesized derivatives of indole compounds. The results indicated that compounds similar to 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione showed significant activity against both bacterial and fungal strains .

- Anticancer Activity Analysis : Research conducted on indole derivatives highlighted their potential as anticancer agents. The study reported that compounds with structural similarities to 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione exhibited IC50 values that support their development as therapeutic candidates in oncology .

Mechanism of Action

The mechanism of action of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of certain kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Comparisons

Crystallographic and Computational Studies

- Structural Refinement : Tools like SHELXL and OLEX2 are widely used for crystallographic refinement of indole derivatives. For example, SHELXL enables high-resolution analysis of electron density maps, critical for confirming the stereochemistry of substituted indoles .

- Molecular Modeling: The diketone moiety in 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione facilitates hydrogen bonding in crystal packing, a feature less pronounced in mono-ketone analogues .

Biological Activity

7-Chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1164251-88-0) is a compound belonging to the indole derivative class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C10H8ClNO4

- Molecular Weight : 241.63 g/mol

- Structure : The compound features a chloro group and two methoxy groups on the indole ring, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate a broad spectrum of activity against both types of bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal properties further support its potential as a therapeutic agent against fungal infections .

Anticancer Properties

The anticancer activity of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione has been explored in various cancer cell lines.

Case Studies

- NCI-H460 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of approximately , indicating effective growth inhibition in lung cancer cells .

- MCF-7 Cell Line : In breast cancer models, the compound showed promising results with an IC50 value of around , suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The mechanism appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells, highlighting its potential for targeted cancer therapy .

Summary of Biological Activities

The biological activities of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione can be summarized as follows:

| Activity Type | Target Organisms | Effectiveness (MIC/IC50) |

|---|---|---|

| Antibacterial | Various bacteria | MIC values ranging from to µM |

| Antifungal | Candida albicans, Fusarium | MIC values ranging from to µM |

| Anticancer | NCI-H460, MCF-7 | IC50 values around to µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.